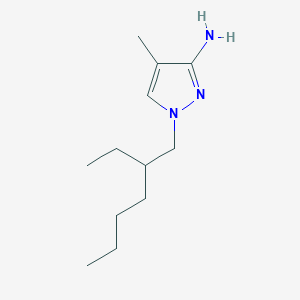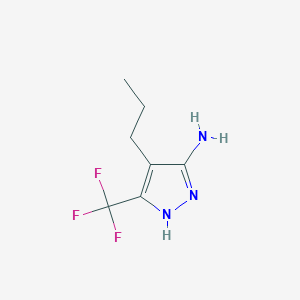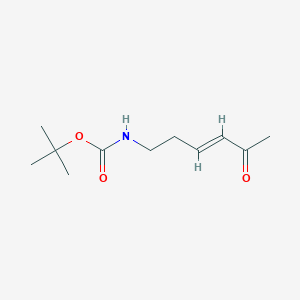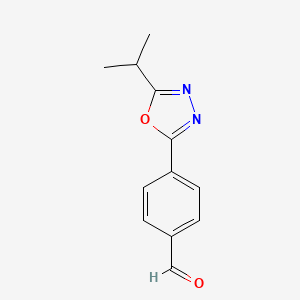
4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzaldehyde is a heterocyclic compound that contains an oxadiazole ring fused with a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. For instance, the reaction of a hydrazide with an isopropyl-substituted carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Reduction: 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzaldehyde varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer cells, it may induce apoptosis through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[5-(methyl)-1,3,4-oxadiazol-2-yl]benzaldehyde
- 4-[5-(ethyl)-1,3,4-oxadiazol-2-yl]benzaldehyde
- 4-[5-(tert-butyl)-1,3,4-oxadiazol-2-yl]benzaldehyde
Uniqueness
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzaldehyde is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-8(2)11-13-14-12(16-11)10-5-3-9(7-15)4-6-10/h3-8H,1-2H3 |
Clé InChI |
RJXMEQGYJPFEMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=C(O1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



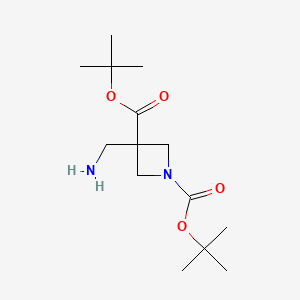

![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)
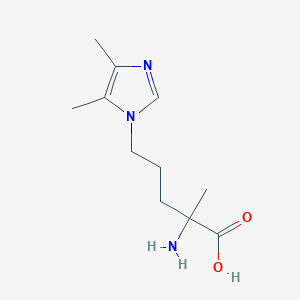

![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)

![3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B13640026.png)


